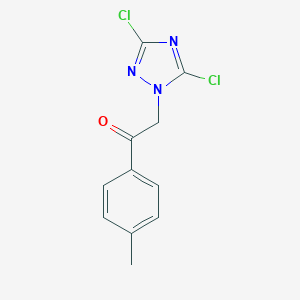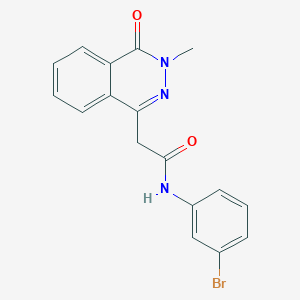
2-(3,5-dichloro-1H-1,2,4-triazol-1-yl)-1-(4-methylphenyl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,5-dichloro-1H-1,2,4-triazol-1-yl)-1-(4-methylphenyl)ethanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
作用機序
The mechanism of action of 2-(3,5-dichloro-1H-1,2,4-triazol-1-yl)-1-(4-methylphenyl)ethanone is not fully understood. However, it is believed to work by inhibiting specific enzymes and proteins involved in various biological processes. The compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects:
2-(3,5-dichloro-1H-1,2,4-triazol-1-yl)-1-(4-methylphenyl)ethanone has been shown to have various biochemical and physiological effects. It has been found to exhibit antioxidant activity, which may help protect against oxidative stress-related diseases. The compound has also been shown to have anti-inflammatory properties, which may help reduce inflammation-related diseases.
実験室実験の利点と制限
One of the advantages of using 2-(3,5-dichloro-1H-1,2,4-triazol-1-yl)-1-(4-methylphenyl)ethanone in lab experiments is its high potency and specificity. The compound can be used in small quantities to achieve significant results. However, one of the limitations of using this compound is its potential toxicity, which may require special handling and disposal procedures.
将来の方向性
There are several future directions for research on 2-(3,5-dichloro-1H-1,2,4-triazol-1-yl)-1-(4-methylphenyl)ethanone. One area of interest is its potential use in the development of new antimicrobial and antifungal agents. Another area of interest is its potential use in the development of new cancer therapies. Additionally, further research is needed to better understand the mechanism of action of this compound and its potential toxicity.
合成法
The synthesis of 2-(3,5-dichloro-1H-1,2,4-triazol-1-yl)-1-(4-methylphenyl)ethanone involves the reaction of 3,5-dichloro-1H-1,2,4-triazole with 4-methylacetophenone in the presence of a catalyst and a solvent. The reaction is carried out under specific conditions of temperature and pressure, and the resulting product is purified using various techniques.
科学的研究の応用
2-(3,5-dichloro-1H-1,2,4-triazol-1-yl)-1-(4-methylphenyl)ethanone has been extensively studied for its potential applications in various fields of science. It has been found to exhibit antimicrobial, antifungal, and anticancer properties. The compound has also been studied for its potential use as a pesticide and herbicide due to its ability to inhibit the growth of certain plant species.
特性
製品名 |
2-(3,5-dichloro-1H-1,2,4-triazol-1-yl)-1-(4-methylphenyl)ethanone |
|---|---|
分子式 |
C11H9Cl2N3O |
分子量 |
270.11 g/mol |
IUPAC名 |
2-(3,5-dichloro-1,2,4-triazol-1-yl)-1-(4-methylphenyl)ethanone |
InChI |
InChI=1S/C11H9Cl2N3O/c1-7-2-4-8(5-3-7)9(17)6-16-11(13)14-10(12)15-16/h2-5H,6H2,1H3 |
InChIキー |
COQYHXANNMEOSZ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)CN2C(=NC(=N2)Cl)Cl |
正規SMILES |
CC1=CC=C(C=C1)C(=O)CN2C(=NC(=N2)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(4-bromo-2-fluorophenyl)-4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B277395.png)
![N-(3-chloro-4-methylphenyl)-4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B277396.png)
![4-({4-[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanoyl}amino)benzoic acid](/img/structure/B277397.png)
![N-(3-chloro-2-methylphenyl)-4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B277398.png)
![4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-mesitylbutanamide](/img/structure/B277400.png)
![4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-[4-(4-morpholinylsulfonyl)phenyl]butanamide](/img/structure/B277402.png)
![4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-1,3,4-thiadiazol-2-ylbutanamide](/img/structure/B277403.png)
![4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-ethyl-6-methylphenyl)butanamide](/img/structure/B277406.png)
![4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2,5-dimethoxyphenyl)butanamide](/img/structure/B277407.png)
![4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-{4-[(methylamino)sulfonyl]phenyl}butanamide](/img/structure/B277409.png)
![4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(5-propyl-1,3,4-thiadiazol-2-yl)butanamide](/img/structure/B277411.png)
![4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2,4-dimethoxyphenyl)butanamide](/img/structure/B277413.png)

![2-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)-N-[4-(4-morpholinyl)phenyl]acetamide](/img/structure/B277418.png)